

Advanced IR Spectroscopy Characterization of (S)-1-(2,6-dimethylphenoxy)propan-2-amine

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Compound of Interest

Compound Name: (S)-1-(2,6-dimethylphenoxy)propan-2-amine
CAS No.: 94991-72-7
Cat. No.: B1595458

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A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Strategic Context

(S)-1-(2,6-dimethylphenoxy)propan-2-amine, commonly known as (S)-Mexiletine, is the pharmacologically distinct S-enantiomer of the Class IB antiarrhythmic and analgesic agent Mexiletine. While the racemic mixture is historically established, the (S)-enantiomer has garnered significant interest for its superior efficacy in treating specific neuropathic pain conditions (allodynia) and reduced cardiotoxicity compared to its (R)-counterpart.

This guide addresses a critical analytical challenge: Standard infrared (IR) spectroscopy is insufficient for absolute stereochemical assignment. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for functional group verification, it cannot distinguish between enantiomers in an isotropic environment (solution).

This document compares Solid-State FTIR (for polymorph identification) against Vibrational Circular Dichroism (VCD) (for absolute configuration), providing a validated roadmap for the

complete characterization of (S)-Mexiletine.

Technical Deep Dive: The Characterization Landscape

The Baseline: Standard FTIR Spectroscopy

Standard FTIR characterizes the molecular "fingerprint" by measuring the absorption of infrared radiation at specific vibrational frequencies. For (S)-Mexiletine (typically analyzed as the HCl salt), the spectrum confirms the presence of the ether linkage, the primary amine (ammonium in salt form), and the 2,6-dimethylphenyl moiety.

Critical Limitation: In solution, (S)-Mexiletine and (R)-Mexiletine possess identical scalar physical properties, resulting in identical FTIR spectra. They can only be distinguished by FTIR in the solid state if they crystallize into different lattices (e.g., racemate vs. conglomerate), or by using Chiral IR techniques like VCD.

The Advanced Alternative: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light (

). Unlike optical rotation (which gives a single number at one wavelength), VCD provides a rich spectrum of positive and negative bands unique to the 3D structure of the molecule.

- **Why it is superior:** VCD allows for the determination of absolute configuration directly in solution without the need for crystallization or reference standards, by comparing experimental data with Density Functional Theory (DFT) calculations.

Comparative Analysis: FTIR vs. VCD vs. XRD

The following table objectively compares the performance of IR-based techniques against X-Ray Diffraction (XRD), the traditional reference method.

| Feature | Solid-State FTIR (ATR) | Vibrational Circular Dichroism (VCD) | Single Crystal XRD |
|--------------------|---|--------------------------------------|----------------------------------|
| Primary Utility | Polymorph ID, Functional Group Verification | Absolute Configuration (S vs R) | Absolute Configuration & Packing |
| Sample State | Solid (Powder/Crystal) | Solution (Liquid) | Single Crystal (Solid) |
| Chiral Sensitivity | Low (Only if packing differs) | High (Intrinsic sensitivity) | High |
| Sample Prep Time | < 5 Minutes | 1 - 2 Hours | Days to Weeks (Crystallization) |
| Data Output | Absorption Spectrum | Differential Spectrum () | 3D Electron Density Map |
| Throughput | High | Medium | Low |
| Cost per Run | Low | High (Instrument + Computation) | High |

Detailed Characterization Data

Band Assignments for (S)-Mexiletine HCl

The following assignments are derived from solid-state FTIR analysis of Mexiletine HCl. Note that the (S)-enantiomer will share these fundamental vibrations with the racemate, though exact band positions may shift slightly due to crystal packing differences (polymorphism).

Table 1: Key IR Band Assignments

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group Assignment |
|--------------------------------|-----------------------|---|
| 2900 – 2980 | (C-H) stretch | Methyl/Methylene groups (Aliphatic) |
| 2600 – 2800 | (N-H) stretch (Broad) | Ammonium salt () - Overlaps with CH |
| 1590 – 1600 | (C=C) aromatic | 1,2,3-trisubstituted benzene ring |
| 1500 – 1550 | (N-H) bending | Ammonium deformation (sym/asym) |
| 1470 – 1480 | (CH) / (CH) | Methyl/Methylene deformation |
| 1200 – 1260 | (C-O-C) | Aryl-Alkyl Ether (Asymmetric stretch) |
| 1040 – 1060 | (C-O-C) | Aryl-Alkyl Ether (Symmetric stretch) |
| 760 – 780 | (C-H) oop | 1,2,3-trisubstituted benzene (Out-of-plane) |

Note:

= stretching,

= bending, oop = out-of-plane, as = asymmetric, s = symmetric.

VCD Spectral Features (Theoretical Prediction)

For (S)-Mexiletine, VCD analysis typically focuses on the "fingerprint" region (1000–1400 cm⁻¹).

- **C-H Bending:*** The methine hydrogen at the chiral center (C2 of the propyl chain) couples with skeletal vibrations, often producing a distinct bisignate couplet (up-down or down-up pattern) in the VCD spectrum that is inverted for the (R)-enantiomer.
- **Amine Wagging:** The

group wagging modes near 1300 cm^{-1} are sensitive to the local chiral environment.

Experimental Protocols

Protocol A: Solid-State FTIR (ATR Method)

Best for: Rapid identity verification and polymorph screening.

- **Instrument Setup:** Calibrate FTIR spectrometer with a Diamond or ZnSe ATR crystal. Set resolution to 4 cm^{-1} and accumulation to 32 scans.
- **Background:** Collect an air background spectrum to subtract atmospheric

and

.
- **Sample Loading:** Place approximately 5–10 mg of (S)-Mexiletine HCl powder onto the crystal center.
- **Compression:** Apply consistent pressure using the anvil (torque clutch recommended) to ensure uniform contact. Caution: Over-pressure can shift bands in soft crystals.
- **Acquisition:** Record the spectrum from 4000 to 600 cm^{-1} .
- **Validation:** Compare the fingerprint region (1500 – 600 cm^{-1}) against a certified (S)-Mexiletine reference standard. A correlation coefficient >0.98 confirms identity.

Protocol B: Absolute Configuration via VCD

Best for: Confirming enantiomeric purity and absolute stereochemistry.

- **Sample Preparation:** Dissolve (S)-Mexiletine HCl in

or

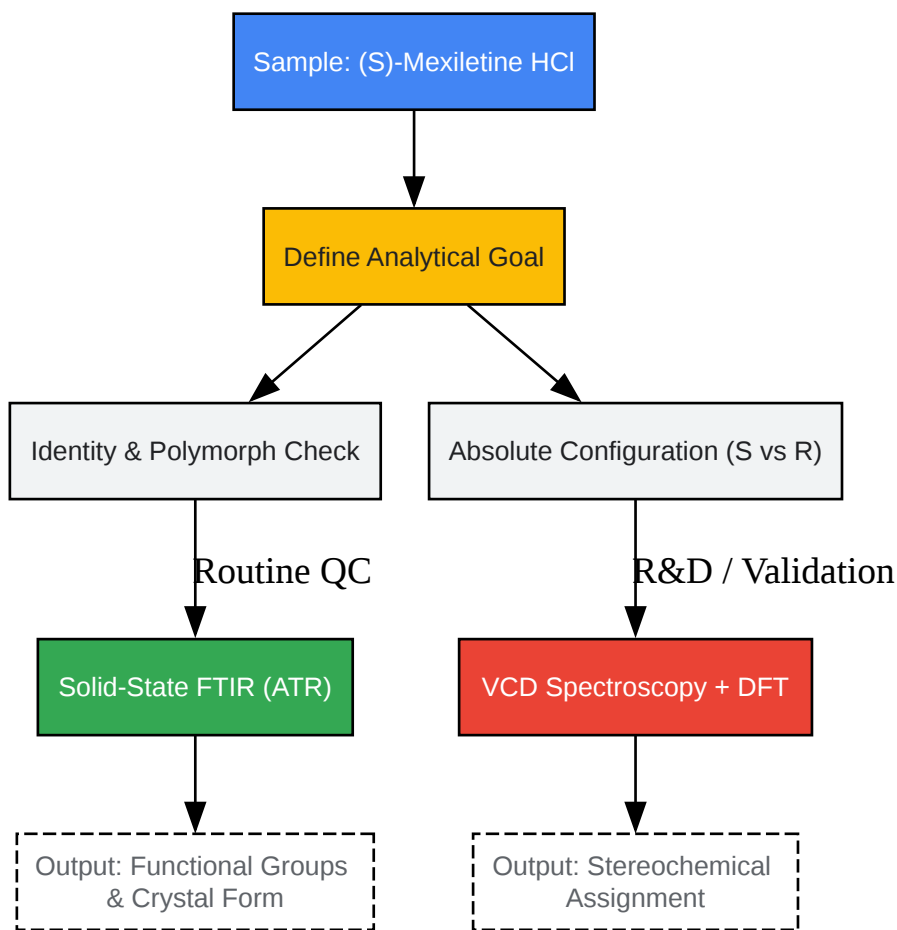
(to minimize solvent overlap) at a concentration of ~0.1 M.

- Cell Assembly: Inject solution into a liquid cell with a path length of 100 μm . Ensure no bubbles are present.
- Data Acquisition:
 - Collect the standard IR absorbance (VA) to ensure peaks are within linear range (0.2 – 0.8 AU).
 - Collect VCD spectrum (typically 2000–4000 scans) to resolve weak differential signals (to AU).
- Computational Modeling (Required for Assignment):
 - Perform a conformational search of (S)-Mexiletine using Molecular Mechanics.
 - Optimize geometries using DFT (e.g., B3LYP/6-31G*).
 - Calculate VCD frequencies and intensities.
- Assignment: Overlay the experimental VCD spectrum with the calculated Boltzmann-weighted spectrum.
 - Match: Confirms (S)-Configuration.
 - Mirror Image: Indicates (R)-Configuration.

Visualization of Analytical Workflows

Characterization Decision Tree

This diagram illustrates the logical flow for selecting the appropriate IR technique based on the development stage.

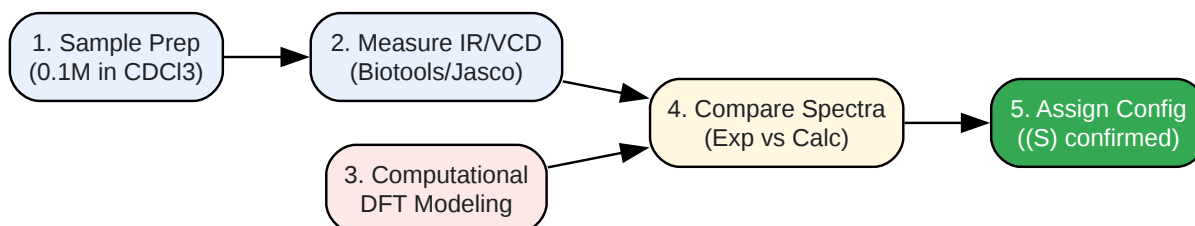


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Figure 1: Decision matrix for IR-based characterization of chiral amines.

VCD Experimental Workflow

The specific workflow for the advanced VCD characterization.



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Figure 2: Step-by-step workflow for Vibrational Circular Dichroism (VCD) analysis.

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